![molecular formula C23H25N5O5 B2855509 2-(3-Methoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538318-76-2](/img/structure/B2855509.png)
2-(3-Methoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
1,2,4-Triazolo[1,5-a]pyrimidines are a class of compounds that have been found to be remarkably versatile in drug design due to their relatively simple structure . They have been proposed as possible surrogates of the purine ring, and depending on the choice of substituents, they can also be viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines is made up of three components: triazolopyrimidine, pyrido-pyrimidine, and a lattice water molecule .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazolo[1,5-a]pyrimidines are diverse and depend on the specific compound and its substituents. Some compounds in this class have been found to exhibit anti-proliferative activity via increasing ROS level and inducing autophagy, thus leading to apoptosis of cancer cells .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines can vary greatly depending on the specific compound and its substituents. In general, these compounds are known for their stability and their ability to form hydrogen bonds, which can contribute to their biological activity .Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activity . Therefore, it is plausible that this compound may also target cancer cells or proteins involved in cancer progression.
Mode of Action
It is known that similar compounds can inhibit key enzymes such as taq polymerase and telomerase, and down-regulate proteins like erk2 . This suggests that the compound might interact with these targets, leading to changes in their activity and subsequent effects on cellular processes.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of Taq polymerase and telomerase can disrupt DNA replication and cell division, which are crucial for cancer cell proliferation . Down-regulation of ERK2, a protein involved in the MAPK/ERK pathway, can affect cell growth and survival .
Pharmacokinetics
Similar compounds have been reported to have good potency and pharmacokinetics . This suggests that the compound might have favorable ADME properties that contribute to its bioavailability and efficacy.
Result of Action
The compound’s action can lead to molecular and cellular effects such as inhibition of key enzymes, down-regulation of proteins, disruption of DNA replication and cell division, and alteration of cell growth and survival . These effects can potentially inhibit cancer cell proliferation and induce cell death.
Safety and Hazards
Future Directions
The future directions for research on 1,2,4-triazolo[1,5-a]pyrimidines are likely to involve further exploration of their potential as therapeutic agents. Given their versatility and the range of biological activities they have been found to exhibit, these compounds are likely to continue to be a focus of medicinal chemistry research .
properties
IUPAC Name |
2-(3-methoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-12-19(21(24)29)20(15-10-17(32-4)18(33-5)11-16(15)31-3)28-23(25-12)26-22(27-28)13-7-6-8-14(9-13)30-2/h6-11,20H,1-5H3,(H2,24,29)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCUYHRBKTYNEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)OC)N1)C4=CC(=C(C=C4OC)OC)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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